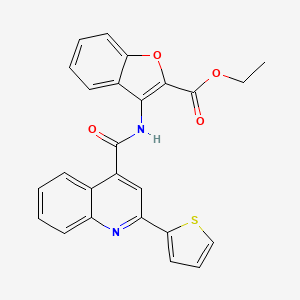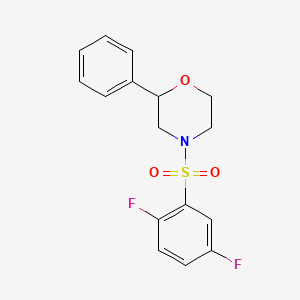![molecular formula C14H11Cl2NO4S B2865682 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid CAS No. 478260-83-2](/img/structure/B2865682.png)
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid” is a chemical compound with the molecular formula C14H11Cl2NO4S . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 234.66 g/mol . It has a melting point of 122-126°C . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Sulfonation and Sulfation Reactions
The study of sulfonation and sulfation reactions highlights the chemical behavior of chlorophenols and related compounds when interacting with sulfuric acid and sulfur trioxide. This research is crucial for understanding the chemical transformations of complex chlorinated compounds in the presence of sulfating agents, which could have implications for the synthesis of new sulfonated materials and their applications in various industries (Wit & Cerfontain, 2010).
Herbicide Analysis and Environmental Monitoring
The development of spectrophotometric determination methods for chlorophenoxy acetic acid herbicides, through a diazotization process in a flow injection assembly, supports environmental monitoring and analysis. This technique offers a rapid, simple, and effective method for detecting herbicide residues in agricultural products, ensuring food safety and environmental protection (Shah, Jan, & Bashir, 2006).
Electrochemical Degradation of Organic Pollutants
Research on the electrochemical degradation of chlorophenols using Ti/SnO2-Sb anodes provides valuable insights into the removal of toxic organic compounds from wastewater. The high efficiency and rapid degradation rates achieved in these studies indicate the potential for applying electrochemical methods to treat industrial effluents and safeguard water resources (Niu et al., 2013).
Advanced Oxidation Processes for Herbicide Degradation
The optimization of photo-electro/persulfate/nZVI processes for the degradation of chlorophenoxy acetic acid herbicides highlights the effectiveness of combining advanced oxidation processes (AOPs) for environmental remediation. This novel approach demonstrates significant degradation efficiency, contributing to the development of sustainable methods for pollutant removal from aqueous solutions (Mehralipour & Kermani, 2021).
Eigenschaften
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-1-5-12(6-2-10)17(9-14(18)19)22(20,21)13-7-3-11(16)4-8-13/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZISUCNMYWADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)
![(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B2865607.png)
![5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2865608.png)
![2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2865609.png)
![3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine](/img/structure/B2865610.png)
![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2865614.png)
![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)


![1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2865622.png)
